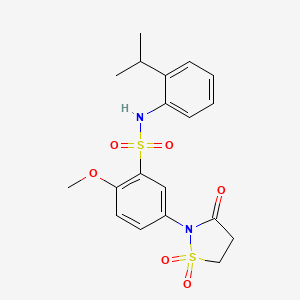

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropylphenyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-propan-2-ylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-13(2)15-6-4-5-7-16(15)20-29(25,26)18-12-14(8-9-17(18)27-3)21-19(22)10-11-28(21,23)24/h4-9,12-13,20H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRNLFFUOAMYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropylphenyl)-2-methoxybenzenesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its pharmacological properties. Its structure can be represented as follows:

- Molecular Formula : C16H18N2O5S

- Molecular Weight : 366.39 g/mol

- CAS Number : Not directly available but can be derived from related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with sulfonamides. The detailed synthetic route includes:

- Formation of the isothiazolidine core.

- Introduction of the methoxy and isopropyl groups.

- Final purification and characterization through chromatographic methods.

Antimicrobial Activity

Studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antitumor Activity

Recent research has explored the antitumor potential of this compound:

- Mechanistic Studies : The compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. It showed promising results in blocking pathways associated with cancer cell survival and proliferation.

- Case Studies : In preclinical models, administration of the compound resulted in reduced tumor growth rates in xenograft models of human cancers.

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes:

- Protein Kinase Inhibition : Related studies have indicated that similar compounds inhibit protein kinases involved in cancer progression, suggesting a potential pathway for therapeutic action.

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Cell Proliferation Assay | Significant reduction in tumor cell growth |

| Enzyme Inhibition | Kinase Assays | Inhibition of specific kinases linked to cancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Heterocycle Differences: The isothiazolidinone ring’s sulfone moiety (SO₂) increases polarity relative to oxadiazole-based derivatives, which could reduce passive diffusion but improve solubility .

Q & A

Basic Question: What are the standard synthetic routes for preparing 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropylphenyl)-2-methoxybenzenesulfonamide, and what key intermediates are involved?

Methodological Answer:

The compound can be synthesized via sulfonylation of an aniline derivative. A typical route involves reacting 2-isopropylaniline with a sulfonyl chloride precursor (e.g., 2-methoxy-5-(3-oxoisothiazolidin-1,1-dioxide)benzenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts . Key intermediates include:

- 2-methoxy-5-(3-oxoisothiazolidin-1,1-dioxide)benzenesulfonyl chloride : Prepared by chlorosulfonation of the corresponding benzene derivative followed by oxidation.

- N-(2-isopropylphenyl)amine : Synthesized via reductive amination or alkylation of aniline derivatives.

Reaction optimization often requires controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions like over-sulfonylation .

Advanced Question: How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with improved biological activity?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites for functionalization. For example:

- Pharmacophore modeling : The sulfonamide and isothiazolidinone moieties are critical for hydrogen bonding with biological targets like carbonic anhydrase or kinase enzymes .

- Docking studies : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., PDB IDs 3LX4 or 5JQH). Adjust substituents on the benzene ring (e.g., methoxy vs. ethoxy) to optimize binding affinity and selectivity .

Validation requires synthesizing top-ranked analogs and comparing in vitro activity (e.g., IC50 values) to computational predictions .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), isopropyl methyl doublets (δ ~1.2–1.4 ppm).

- ¹³C NMR : Sulfonamide carbon (δ ~120–130 ppm), isothiazolidinone carbonyl (δ ~170 ppm) .

- IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), N-H bend (~3300 cm⁻¹) .

- HRMS : Exact mass confirmation (e.g., C₁₉H₂₁N₂O₅S₂ requires [M+H]⁺ = 421.0892) .

Advanced Question: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or polymorphism?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for:

- Confirming stereochemistry : The 3-oxoisothiazolidin-2-yl group’s planarity and sulfonamide torsion angles can be analyzed to rule out racemization .

- Polymorphism screening : Crystallize the compound under varied conditions (e.g., solvent polarity, cooling rates). Compare unit cell parameters and hydrogen-bonding networks to identify stable polymorphs .

- Data interpretation : Use Olex2 or Mercury to visualize electron density maps and validate bond lengths/angles against expected values .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Question: How can reaction optimization (e.g., DoE or flow chemistry) improve yield and purity in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors like temperature, solvent ratio, and catalyst loading to identify optimal conditions. For example, a Central Composite Design can model nonlinear effects on yield .

- Flow chemistry : Continuous reactors enhance heat/mass transfer. For example, use a microreactor to control exothermic sulfonylation steps and reduce byproduct formation .

- In-line analytics : Implement PAT tools (e.g., FTIR or HPLC) for real-time monitoring of reaction progress .

Advanced Question: How can contradictory biological activity data (e.g., varying IC50 values across assays) be systematically addressed?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions.

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate SAR trends and identify confounding functional groups .

Basic Question: What chromatographic methods are suitable for purifying this compound, and how can solvent systems be optimized?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20% → 50% EtOAc). Monitor fractions by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- HPLC : C18 column with acetonitrile/water (0.1% TFA) mobile phase. Adjust gradient slope to resolve sulfonamide diastereomers .

Advanced Question: What strategies can mitigate challenges in synthesizing the isothiazolidin-1,1-dioxide moiety?

Methodological Answer:

- Oxidation control : Use mCPBA or H₂O₂ under acidic conditions to oxidize isothiazolidinone to the 1,1-dioxide without over-oxidation .

- Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) during sulfonylation to prevent side reactions .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in metabolic or mechanistic studies of this compound?

Methodological Answer:

- Synthetic incorporation : Introduce ¹³C at the methoxy group or ¹⁵N in the sulfonamide via labeled precursors (e.g., ¹³C-methanol or ¹⁵N-ammonia) .

- Tracer studies : Use LC-MS/MS to track labeled metabolites in hepatocyte incubations, identifying major biotransformation pathways (e.g., O-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.